法尼基乙酸酯

描述

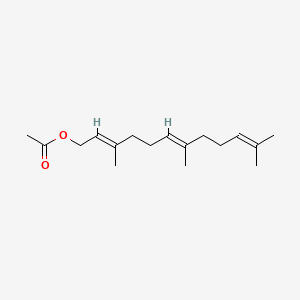

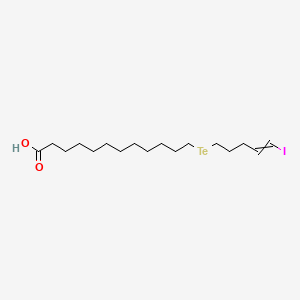

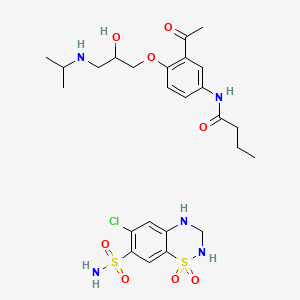

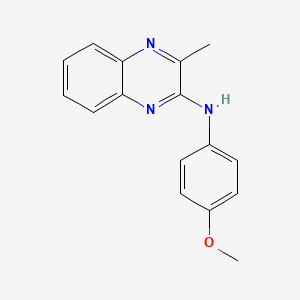

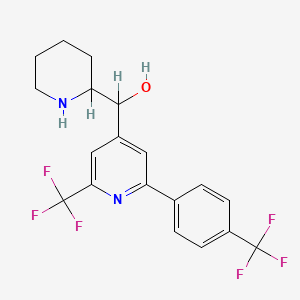

Farnesyl acetate, also known as (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl acetate , is a natural organic compound. It belongs to the class of terpenes and is commonly found in various essential oils. Farnesyl acetate contributes to the characteristic fragrance of certain plants and flowers, including roses and green leaves .

Synthesis Analysis

Farnesyl acetate can be synthesized through several methods, including esterification of farnesol with acetic acid. The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored both chemical and enzymatic routes for its synthesis .

Molecular Structure Analysis

The molecular formula of farnesyl acetate is C17H28O2 , and its structure consists of a farnesyl group (a 15-carbon isoprenoid chain) attached to an acetate moiety. The double bonds in the farnesyl group contribute to its characteristic reactivity and biological activity .

Chemical Reactions Analysis

Farnesyl acetate can undergo various chemical reactions, including hydrolysis , oxidation , and ester cleavage . These reactions can lead to the formation of related compounds or breakdown products. For example, hydrolysis of farnesyl acetate yields farnesol and acetic acid .

Physical And Chemical Properties Analysis

科学研究应用

Agriculture: Pest Management

Farnesyl acetate has been identified as a potential biorational insecticide for the management of the diamondback moth, Plutella xylostella , a significant pest of Brassica vegetable crops . Studies have shown that farnesyl acetate can induce high mortality rates in these pests and negatively affect their biological characteristics, such as development, pupal weight, and fecundity . This suggests its use as an environmentally friendly alternative to traditional insecticides.

Pharmaceutical Industry: Therapeutic Applications

In the pharmaceutical sector, farnesyl acetate is explored for its potential therapeutic properties. It has been used in the biosynthesis of advanced biofuels and is being studied for its efficacy in microbial biofuels as a sustainable energy source . Additionally, its role as an inhibitor of certain enzymes makes it a candidate for drug development .

Biotechnology: Enzyme Inhibition

Farnesyl acetate serves as an effective inhibitor for enzymes like NADP±farnesol dehydrogenase from the diamondback moth . This enzyme is involved in the juvenile hormone III biosynthesis pathway, which is crucial for insect development and reproduction. Inhibiting this pathway with farnesyl acetate could lead to novel pest control strategies.

Environmental Science: Eco-Friendly Insecticide

The environmental impact of farnesyl acetate is significant, particularly in its application as an eco-friendly insecticide . Its ability to manage pest populations without the negative effects associated with traditional insecticides makes it an attractive option for sustainable agriculture.

Material Science: Organic Synthesis

Farnesyl acetate is used in material science as a precursor in organic synthesis. It’s a building block for various chemical compounds due to its stability and reactivity . Its technical grade, which is a mixture of isomers, is utilized for synthesizing other materials .

Food Industry: Flavoring Agent

In the food industry, farnesyl acetate is recognized for its flavoring properties. It imparts a floral scent and flavor, often associated with raspberry or other berry flavors, making it a valuable additive in food and beverage products .

Cosmetics: Fragrance and Skin Conditioning

Farnesyl acetate is incorporated into cosmetic formulations for its fragrance and potential skin conditioning effects. It is known to create a pleasant feeling on the skin or hair and is used in perfumes and skincare products for its floral scent .

Food Preservation: Antioxidant Properties

Though not extensively researched, farnesyl acetate may possess antioxidant properties, which could be beneficial in food preservation to extend the shelf life of perishable goods .

安全和危害

未来方向

作用机制

Target of Action

Farnesyl acetate, a sesquiterpenoid compound, primarily targets the N-type voltage-gated Ca2+ channels in some mammalian cell types . It acts as a potent endogenous inhibitor of these channels . It also targets the α and γ subunits of G-proteins of heterotrimeric G protein complexes, Ras, which play a central role in the development of cancer .

Mode of Action

Farnesyl acetate interacts with its targets by acting as a flexible hydrophobic molecular valve, restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action is facilitated using covalently bound farnesyl- or geranyl-geranyl group attachment as well as G

属性

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGZINMAOQWLX-NCZFFCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047110 | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Rosy floral aroma | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908-0.914 | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Farnesyl acetate | |

CAS RN |

4128-17-0, 29548-30-9 | |

| Record name | (E,E)-Farnesyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl acetate, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESYL ACETATE, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZJ1FOC2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Farnesyl Acetate affect insects like the diamondback moth?

A1: Farnesyl Acetate exhibits insecticidal properties, particularly against the diamondback moth (Plutella xylostella). Studies suggest that it disrupts juvenile hormone biosynthesis, a crucial process for insect development and reproduction. [] This disruption leads to various developmental abnormalities, including decreased pupation and emergence rates, reduced pupal weight, lower fecundity, reduced egg hatching rate, skewed sex ratios towards males, and shortened oviposition periods. [] Additionally, Farnesyl Acetate exposure induces morphological deformities in pupae and adults, further impacting the insect's life cycle and survival. []

Q2: What is the mechanism behind Farnesyl Acetate’s inhibition of DNA replication in hamster and human cells?

A2: Farnesyl Acetate demonstrates the ability to inhibit DNA replication in both Chinese hamster ovary cells and human (HeLa) cells. [] Interestingly, this inhibition occurs independently of the mevalonate pathway, as Farnesyl Acetate exerts its effect even in cells treated with compactin (an HMG-CoA reductase inhibitor) or those lacking HMG-CoA reductase entirely. [] Research suggests that Farnesyl Acetate may directly interfere with DNA replication machinery or essential factors required for this process. [] This effect is irreversible, distinguishing it from the reversible cell cycle arrest caused by compactin. [] Furthermore, Farnesyl Acetate treatment hinders protein prenylation, a modification crucial for various cellular processes, suggesting a potential link to its DNA replication inhibition activity. []

Q3: What is the molecular formula and weight of Farnesyl Acetate?

A3: Farnesyl Acetate has the molecular formula C17H28O2 and a molecular weight of 264.41 g/mol.

Q4: What spectroscopic data is available to characterize Farnesyl Acetate?

A4: While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like GC-MS and 13C-NMR are commonly employed to identify and characterize Farnesyl Acetate. [, ] These methods provide information about the compound's fragmentation pattern, molecular weight, and carbon framework, confirming its identity and purity.

Q5: How does storage temperature affect the stability of essential oils containing Farnesyl Acetate?

A5: Storage temperature significantly impacts the stability of essential oils, including those containing Farnesyl Acetate. Research on Daidai (Citrus aurantium) cold-pressed peel oil, which contains Farnesyl Acetate as an artifact compound, reveals that storage at 20°C and 5°C leads to degradation and artifact formation over time. [] Specifically, monoterpene hydrocarbons decrease, while sesquiterpene hydrocarbons and alcohols increase. [] Notably, storage at -21°C demonstrates no significant changes in the oil's composition, highlighting the importance of low-temperature storage for preserving Farnesyl Acetate and other volatile components. []

Q6: Have computational studies been conducted on Farnesyl Acetate?

A7: Yes, computational chemistry approaches, particularly molecular docking, have been employed to study Farnesyl Acetate's potential as an anti-inflammatory agent. [] Molecular docking studies suggest that Farnesyl Acetate interacts with the catalytic site of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [] This interaction could potentially explain its observed effect in reducing the synthesis of intermediates involved in the prenylation of proteins, a process linked to cancer progression. []

Q7: Does the presence or absence of the acetate group in Farnesyl Acetate influence its activity?

A9: While the provided abstracts do not directly compare the activity of Farnesyl Acetate with its non-acetylated counterpart (Farnesol), studies on sand flies (Lutzomyia longipalpis) offer some insights. Research has shown that Farnesol, the non-acetylated form, acts as a weaker feeding stimulant compared to Farnesyl Acetate. [] This suggests that the presence of the acetate group in Farnesyl Acetate might be crucial for its interaction with specific molecular targets, ultimately influencing its biological activity.

Q8: Are there specific formulation strategies to improve the stability of Farnesyl Acetate?

A10: While the provided research papers do not delve into specific formulation strategies for Farnesyl Acetate, they emphasize the significance of storage conditions for preserving its stability, particularly in essential oils. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)

![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)